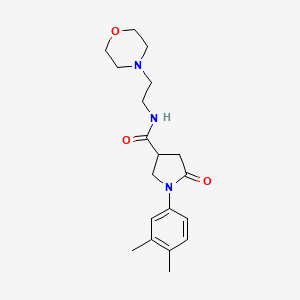
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide, also known as CFPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been found to exhibit a wide range of pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic effects. In
Mécanisme D'action
The exact mechanism of action of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide is not fully understood. However, it has been found to modulate the activity of dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia and bipolar disorder. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 and interleukin-1β. This compound has also been found to increase the levels of the neurotransmitter dopamine in the brain, which is implicated in the pathophysiology of schizophrenia and bipolar disorder.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. This compound has also been found to exhibit a wide range of pharmacological properties, making it a versatile tool for studying various biological processes. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide. One potential area of research is the development of this compound-based therapies for the treatment of schizophrenia and bipolar disorder. This compound may also have potential applications in the treatment of chronic pain and inflammatory conditions. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits antipsychotic, anti-inflammatory, and analgesic effects and has been found to modulate the activity of dopamine D2 receptors and inhibit the activity of COX-2. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound may lead to the development of new therapies for schizophrenia, bipolar disorder, chronic pain, and inflammatory conditions.
Méthodes De Synthèse
The synthesis of 2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with 1-phenylpropan-1-ol in the presence of a catalyst such as trifluoroacetic acid. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. This method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antipsychotic effects in animal models of schizophrenia and bipolar disorder. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-2-15(11-6-4-3-5-7-11)19-16(20)13-9-8-12(18)10-14(13)17/h3-10,15H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLUGDSAVHYGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methylphenyl)acetamide](/img/structure/B5320859.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5320870.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)

![6-(2-{4-[(4-bromobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5320902.png)
![2-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5320917.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)

